molecular formula C7H12F3N B3029170 3-(Trifluoromethyl)cyclohexanamine CAS No. 56287-83-3

3-(Trifluoromethyl)cyclohexanamine

Cat. No. B3029170
CAS RN: 56287-83-3
M. Wt: 167.17 g/mol
InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
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Description

The compound "3-(Trifluoromethyl)cyclohexanamine" is a fluorinated cyclohexane derivative, which is a part of a class of compounds that have been extensively studied due to their unique chemical and physical properties. These compounds are of interest in various fields, including materials science and organic synthesis, because of their potential applications in creating polymers with specific characteristics, such as solubility, thermal stability, and dielectric properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves multiple steps, including the Williamson reaction, nucleophilic substitution, and catalytic reduction. For instance, an aromatic diamine with a cyclohexane moiety substituted with a trifluoromethyl group was synthesized through a reaction sequence starting with 1,4-cyclohexanediol and 2-chloro-5-nitrobenzotrifluoride, followed by reduction to afford the diamine . Another synthesis approach reported the PtO2-mediated hydrogenation of trifluoromethylanilines to produce various trifluoromethyl-cyclohexylamines with a notable stereoselectivity for cis-isomers .

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexanes, such as "this compound," is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of fluorinated 3(3)cyclophanes showed that the pi-pi absorption bands shift as the number of fluorine atoms increases . Additionally, the presence of fluorine can lead to characteristic stacking in the crystalline state due to the electronegativity of the fluorine atoms .

Chemical Reactions Analysis

Fluorinated cyclohexanes can undergo various chemical reactions, including tandem addition/cyclization reactions, as demonstrated by the synthesis of 3-trifluoromethyl-1,2,4-triazolines and their derivatives from trifluoromethyl N-acylhydrazones and cyanamide . The reaction of cyclohexylamine with different aldehydes can lead to products formed by nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from fluorinated cyclohexanes are notable for their solubility, mechanical strength, thermal stability, and low dielectric constants. For example, polyamides containing cyclohexane and trifluoromethyl moieties exhibited outstanding solubility, could form transparent films, and showed low water absorption and dielectric constants . Similarly, polyimides based on a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group displayed excellent solubility, good mechanical properties, and lower dielectric constants compared to nonfluorinated analogs . The introduction of fluorine atoms into cyclohexane rings, as seen in hexafluorocyclohexane, can lead to a high molecular dipole and facial polarization, which are unusual for aliphatic compounds .

Scientific Research Applications

Analytical Profiles in Biological Matrices

  • Application : 3-(Trifluoromethyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy. A method for qualitative and quantitative analysis in biological fluids like blood and urine has been developed using liquid chromatography and ultraviolet detection (De Paoli et al., 2013).

Neuropeptide Y Y1 Receptor Antagonists

  • Application : Cyclohexanamine derivatives, including those similar to this compound, have been synthesized and evaluated for their potential as neuropeptide Y Y1 receptor antagonists. These compounds showed promising activity and selectivity, important for therapeutic applications (Cho et al., 2009).

Trifluoromethylation in Drug Development

  • Application : The trifluoromethyl group, which is part of the this compound structure, is significant in drug development. Its incorporation into drugs often enhances efficacy, improves membrane permeability, and increases resistance to metabolic degradation. Methods for trifluoromethylation of aromatic systems have been developed, showcasing its importance in medicinal chemistry (Nagib & MacMillan, 2011).

Organosoluble Polyimides

  • Application : Compounds with structures similar to this compound have been used in the synthesis of organosoluble polyimides. These polyimides demonstrated excellent solubility, good mechanical properties, and thermal stability, making them useful in various industrial applications (Yang, Su, & Hsiao, 2004).

Crystallization Methods

  • Application : Research on cyclohexanamines, including structures like this compound, has led to the development of crystallization methods for isolating specific enantiomers from racemic mixtures. This has implications for the production of pure stereoisomeric compounds (Furegati & Nocito, 2017).

Structural Characterization

  • Application : The structure of cyclohexanamine derivatives has been a focus of research, leading to detailed characterization through techniques like X-ray diffraction. This kind of structural analysis is essential in understanding the properties and potential applications of these compounds (Li, Liang, & Pan, 2017).

Luminescence Studies

  • Application : Cyclohexanamines have been used in the study of luminescent materials. For example, their solubility in cyclohexane has been leveraged in the synthesis and analysis of lanthanide-doped nanocrystals, which have potential applications in areas like biolabeling (Wang & Li, 2007).

Safety and Hazards

3-(Trifluoromethyl)cyclohexanamine is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for this compound include H301 . The precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds . The development of new methodologies for trifluoromethylation has seen enormous growth . Therefore, 3-(Trifluoromethyl)cyclohexanamine, as a trifluoromethyl-containing compound, may have potential applications in these areas.

properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCACAFKNHPVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585449
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23566-61-2, 56287-83-3
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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